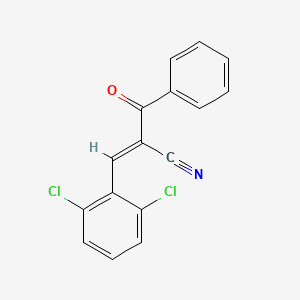

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile” is likely a complex organic molecule. It seems to contain a benzoyl group, a dichlorophenyl group, and a nitrile group .

Molecular Structure Analysis

While the exact structure of this compound is not available, it likely contains multiple bonds, including double and triple bonds, given the presence of a nitrile group and the “(E)-2” designation, which typically indicates the presence of a double bond .Scientific Research Applications

Synthesis and Characterization

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile has been a subject of research due to its potential applications in various fields. This compound has been synthesized as part of research efforts in antimicrobial activities, particularly targeting Mycobacterium tuberculosis. The synthesis involves preparation and analytical characterization, including mass spectrometry (MS), ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) techniques, highlighting its structural and functional properties (Sanna et al., 2002).

Crystal Structure Analysis

Studies have focused on the crystal structure and Hirshfeld surface analysis of derivatives of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile. These investigations provide insights into the compound's intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding its reactivity and potential in material science and pharmaceutical applications (Murthy et al., 2018).

Antimicrobial Activity

The antimicrobial properties of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile and its derivatives have been explored, particularly for their efficacy against tuberculosis. This research is part of a broader effort to discover new antitubercular agents, where the compound's modest growth inhibition of Mycobacterium tuberculosis has been noted. The studies have contributed to understanding structure-activity relationships, which are vital for designing more effective antimicrobial agents (Sanna et al., 2002).

Corrosion Inhibition

Recent research has also explored the utility of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile derivatives as corrosion inhibitors for metals in acidic environments. These studies employ electrochemical techniques, weight loss measurements, and surface analysis methods to evaluate the compounds' effectiveness in protecting metal surfaces from corrosion. Such applications are critical for extending the lifespan of metal components in industrial systems (Chafiq et al., 2020).

properties

IUPAC Name |

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-14-7-4-8-15(18)13(14)9-12(10-19)16(20)11-5-2-1-3-6-11/h1-9H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABIGNJSAFBSDL-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)

![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)

![4-[(Z)-2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2628288.png)

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B2628289.png)

![3-(2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2628291.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2628292.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628294.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2628295.png)